molecular formula C21H22N2O4 B6042850 N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide

N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide

Cat. No. B6042850
M. Wt: 366.4 g/mol
InChI Key: MFGNEFKZVYOMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide, also known as CP-544326, is a chemical compound that has shown potential in scientific research. It belongs to the class of compounds known as oxazole carboxamides and has been studied for its potential use in various fields, including cancer research, inflammation, and pain management.

Mechanism of Action

N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide works by inhibiting the activity of a protein called mitogen-activated protein kinase kinase 4 (MKK4). MKK4 is involved in various cellular processes, including cell growth and differentiation, and has been implicated in cancer and inflammation. By inhibiting MKK4, N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide may help to slow the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant effects and may help to protect against oxidative stress. N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide has also been shown to have neuroprotective effects and may help to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide is that it has been well-studied and has shown promising results in various scientific fields. However, one limitation is that it is a relatively new compound and further research is needed to fully understand its potential uses and limitations.

Future Directions

There are several future directions for research on N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide may also have potential in the treatment of other types of cancer, such as lung cancer and colon cancer. Additionally, further research is needed to understand the long-term effects and potential limitations of N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide.

Synthesis Methods

The synthesis of N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-(7-methoxy-2-naphthyloxy)acetaldehyde with cyclopentylamine to form the intermediate product. This intermediate is then reacted with 4-bromo-2-oxazolecarboxylic acid to form the final product, N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide.

Scientific Research Applications

N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide has been studied for its potential use in cancer research, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide has also been studied for its potential use in inflammation and pain management. It has been shown to have anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

N-cyclopentyl-2-[(7-methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-8-6-14-7-9-18(11-15(14)10-17)26-13-20-23-19(12-27-20)21(24)22-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGNEFKZVYOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OCC3=NC(=CO3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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